Cas no 50622-10-1 ((-)-1,4-di-o-methyl-l-threitol)

(-)-1,4-di-o-methyl-l-threitol structure
50622-10-1 structure
Nome del prodotto:(-)-1,4-di-o-methyl-l-threitol
Numero CAS:50622-10-1
MF:C6H14O4
MW:150.172962665558
MDL:MFCD00077736
CID:934018
PubChem ID:57649859

(-)-1,4-di-o-methyl-l-threitol Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-1,4-di-o-methyl-l-threitol
    • (-)-(2S,3S)-1,4-dimethoxy-2,3-butanediol
    • (-)-2S,3S-1,4-dimethoxy-2,3-butanediol
    • (2S,3S)-1,4-dimethoxy-2,3-butanediol
    • (2S,3S)-1,4-dimethoxybutan-2,3-diol
    • (2S,3S)-1,4-dimethyloxybutane-2,3-diol
    • (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
    • (S,S)-1,4-dimethoxy-butane-2,3-diol
    • 1,4-di-O-methyl-(L)-threitol
    • 38715_ALDRICH
    • 38715_FLUKA
    • FT-0690360
    • KB-00087
    • (2s,3s)-1,4-dimethoxybutane-2,3-diol
    • MFCD00077736
    • (2S,3S)-(-)-1,4-dimethoxy-2,3-butanediol
    • 1,4-Di-O-methyl-L-threitol
    • AT25369
    • 50622-10-1
    • Q63399030
    • (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, >=99.0% (sum of enantiomers, GC)
    • DTXSID30448698
    • J-501026
    • MDL: MFCD00077736
    • Inchi: InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
    • Chiave InChI: QPXJVYUZWDGUBO-WDSKDSINSA-N
    • Sorrisi: COCC(C(COC)O)O

Proprietà calcolate

  • Massa esatta: 150.08922
  • Massa monoisotopica: 150.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 5
  • Complessità: 66.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.3
  • Superficie polare topologica: 58.9Ų

Proprietà sperimentali

  • Punto di fusione: 28-30 °C
  • PSA: 58.92
  • Attività ottica: [α]20/D −1.8±0.1°, c = 1.9% in methanol

(-)-1,4-di-o-methyl-l-threitol Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • Condizioni di conservazione:2-8°C

(-)-1,4-di-o-methyl-l-threitol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Biosynth
MD63233-1 g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
50622-10-1
1g
$288.75 2023-01-03
abcr
AB470940-250 mg
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; .
50622-10-1
250mg
€111.10 2023-04-21
abcr
AB470940-1 g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; .
50622-10-1
1g
€215.60 2023-04-21
abcr
AB470940-5g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; .
50622-10-1 99%
5g
€860.20 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670053-1g
(2S,3S)-1,4-dimethoxybutane-2,3-diol
50622-10-1 98%
1g
¥1750.00 2024-05-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
38715-1G
(-)-1,4-di-o-methyl-l-threitol
50622-10-1 ≥99.0% (sum of enantiomers, GC)
1G
¥2615.77 2022-02-24
abcr
AB470940-5 g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; .
50622-10-1
5g
€860.20 2023-04-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04535-1g
(-)-1,4-di-o-methyl-l-threitol
50622-10-1 ≥99.0% (sum of enantiomers, GC)
1g
¥2738.0 2024-07-18
abcr
AB470940-1g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; .
50622-10-1 99%
1g
€215.60 2025-02-17
abcr
AB470940-250mg
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; .
50622-10-1 99%
250mg
€111.10 2025-02-17

(-)-1,4-di-o-methyl-l-threitol Letteratura correlata

  • 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis
    Jun'ichi Hoshino,Junko Hiraoka,Yasuo Hata,Seiji Sawada,Yukio Yamamoto J. Chem. Soc. Perkin Trans. 1 1995 693
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:50622-10-1)(-)-1,4-di-o-methyl-l-threitol
A1164943
Purezza:99%
Quantità:5g
Prezzo ($):510.0